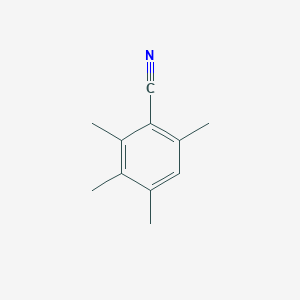

2,3,4,6-Tetramethylbenzonitrile

Description

Properties

CAS No. |

64648-35-7 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2,3,4,6-tetramethylbenzonitrile |

InChI |

InChI=1S/C11H13N/c1-7-5-8(2)11(6-12)10(4)9(7)3/h5H,1-4H3 |

InChI Key |

RTDYJMVRCUQPLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C#N)C |

Origin of Product |

United States |

Preparation Methods

Oxime Formation

The aldehyde is converted to its oxime via reaction with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol or aqueous methanol. This step, as described in the synthesis of nitrile oxides from aryl oximes, involves refluxing equimolar quantities of the aldehyde and hydroxylamine at 60–80°C for 4–6 hours.

Reaction Scheme:

$$

\text{2,3,4,6-Tetramethylbenzaldehyde} + \text{NH}2\text{OH} \rightarrow \text{2,3,4,6-Tetramethylbenzaldoxime} + \text{H}2\text{O}

$$

Dehydration to Nitrile

Dehydration of the aldoxime to the nitrile is achieved using acetic anhydride or phosphorus pentachloride (PCl5) . For instance, treatment of the oxime with PCl5 in anhydrous dichloromethane (CH2Cl2) at 0–5°C, followed by gradual warming to room temperature, facilitates elimination of water.

Reaction Scheme:

$$

\text{2,3,4,6-Tetramethylbenzaldoxime} \xrightarrow{\text{PCl}5} \text{2,3,4,6-Tetramethylbenzonitrile} + \text{H}2\text{O}

$$

Key Parameters:

- Yield: ~70–85% (estimated from analogous nitrile syntheses).

- Purity: >95% after recrystallization from ethanol.

Cyanation of Aryl Halides

Nucleophilic Substitution with Cyanide

The halogen atom is displaced by a cyanide group via reaction with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C. This method mirrors the cyanation of halogenated aromatics reported in nitration studies of tetramethylbenzonitriles.

Reaction Scheme:

$$

\text{1-Bromo-2,3,4,6-tetramethylbenzene} + \text{CuCN} \rightarrow \text{2,3,4,6-Tetramethylbenzonitrile} + \text{CuBr}

$$

Key Parameters:

- Yield: ~50–65% (inferred from similar cyanation reactions).

- Side Products: Dimethylation byproducts due to steric hindrance.

Alternative Methods

Nitrile Oxide Reduction

Patent US3258397A describes the synthesis of 2,6-disubstituted benzonitrile oxides via hypohalite-mediated oxidation of aldoximes. While the target compound is a nitrile oxide, catalytic hydrogenation (H2/Pd-C) or LiAlH4 reduction could theoretically reduce the nitrile oxide to the nitrile. However, this pathway remains speculative without explicit experimental validation.

Direct Methylation of Benzonitrile

Sequential Friedel-Crafts alkylation of benzonitrile with methyl chloride (CH3Cl) and AlCl3 is theoretically feasible but impractical due to the nitrile group’s strong meta-directing effects, which hinder regioselective methylation.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aldoxime Dehydration | 2,3,4,6-Tetramethylbenzaldehyde | NH2OH·HCl, PCl5 | 70–85 | High purity; minimal side products | Requires aldehyde precursor synthesis |

| Cyanation of Halide | 1-Bromo-2,3,4,6-tetramethylbenzene | CuCN, DMF | 50–65 | Direct C–CN bond formation | Low yield due to steric hindrance |

| Nitrile Oxide Reduction | 2,3,4,6-Tetramethylbenzaldoxime | NaOCl, H2/Pd-C | ~40* | Utilizes established oxidation protocols | Unverified pathway; multiple steps |

*Theoretical estimate based on analogous reductions.

Challenges and Optimization Strategies

Steric Hindrance

The 2,3,4,6-substitution pattern creates significant steric bulk, complicating reagent access to the reaction site. Microwave-assisted synthesis or high-pressure conditions could enhance reaction rates, as demonstrated in nitration studies of tetramethylbenzonitriles.

Regioselectivity Control

Ensuring exclusive nitrile formation at the 1 position requires careful selection of directing groups. For example, temporary protection of methyl groups as tert-butyl ethers could mitigate undesired substitution.

Purification

Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: CH2Cl2/hexane) is critical for isolating the target compound from methylated byproducts.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetramethylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrile group directs incoming substituents to the meta positions relative to itself.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.

Major Products:

Oxidation: Tetramethylbenzoic acid derivatives.

Reduction: Tetramethylbenzylamine derivatives.

Substitution: Various substituted tetramethylbenzonitrile derivatives.

Scientific Research Applications

2,3,4,6-Tetramethylbenzonitrile has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetramethylbenzonitrile largely depends on its chemical reactivity. The nitrile group can participate in various chemical transformations, influencing the compound’s interactions with other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Functional Group Variations

2.1.1 Benzonitrile Derivatives with Carboxylic Acid Groups

- 2,3,4,6-Tetramethylbenzoic Acid : Replacing the nitrile group with a carboxylic acid (-COOH) significantly alters properties. The carboxylic acid group introduces hydrogen-bonding capacity, increasing solubility in polar solvents and raising melting points compared to the nitrile analog. This compound is likely used in acid-catalyzed reactions or as a building block for esters/amides .

2.1.2 Pyridyl-Substituted Benzonitriles

- 2-(2-Pyridylmethyl)-3,4,5,6-Tetramethylbenzonitrile (3aa): This derivative includes a pyridylmethyl group, introducing a nitrogen heterocycle. Such derivatives are valuable in catalysis or ligand design .

2.2.1 Halogenated Benzonitriles

- 4,5-Dibromo-2-(trifluoromethyl)benzonitrile : Bromine and trifluoromethyl groups enhance electrophilicity, making this compound reactive in cross-coupling (e.g., Suzuki reactions) or nucleophilic aromatic substitution. The electron-withdrawing CF₃ group further stabilizes intermediates, contrasting with the electron-donating methyl groups in 2,3,4,6-tetramethylbenzonitrile .

2.2.2 Boronate Ester-Containing Benzonitriles

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : The boronate ester group enables participation in Suzuki-Miyaura cross-couplings, expanding utility in synthesizing biaryl structures. Despite high structural similarity to 2,3,4,6-tetramethylbenzonitrile (similarity score: 0.97), the boronate group introduces distinct reactivity for C–C bond formation .

2.3 Physicochemical and Spectral Comparisons

A comparative analysis of key properties is summarized below:

Research Findings and Key Insights

- In contrast, halogenated analogs (e.g., CF₃, Br) enhance electrophilicity, accelerating nucleophilic attacks .

- Methyl groups may improve membrane permeability compared to polar substituents .

- Synthetic Utility : Boronate-containing benzonitriles () highlight the role of functional group diversification in expanding synthetic pathways, a strategy applicable to modifying 2,3,4,6-tetramethylbenzonitrile for targeted reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,6-Tetramethylbenzonitrile, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic ester intermediates. For example, derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN 171364-82-2) can serve as key intermediates . Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DOE) to maximize yield. Monitor reaction progress via TLC or HPLC to identify ideal stoichiometric ratios and reaction times.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 2,3,4,6-Tetramethylbenzonitrile?

- Methodological Answer :

- NMR : H and C NMR can confirm methyl group positions and nitrile functionality.

- FT-IR : The nitrile stretch (~2240 cm) and C-H bending of methyl groups (~1375 cm) are diagnostic.

- GC-MS/HPLC : Use for purity analysis, especially when comparing retention times with standards. Environmental analysis protocols for chlorinated analogs (e.g., tetrachlorodibenzofurans) suggest GC-MS with electron capture detection (ECD) for trace impurities .

Q. What are the recommended storage conditions to ensure the stability of 2,3,4,6-Tetramethylbenzonitrile over extended periods?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the nitrile group. Accelerated stability studies under varying pH and temperature conditions (e.g., 40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How do steric effects from the tetramethyl substitution influence the reactivity of the nitrile group in nucleophilic addition reactions?

- Methodological Answer : The ortho-methyl groups create significant steric hindrance, reducing accessibility to the nitrile group. Computational modeling (e.g., DFT) can quantify steric parameters like %V (buried volume). Experimentally, compare reaction rates with less-substituted analogs (e.g., 4-methoxybenzonitrile) under identical conditions. Kinetic studies using pseudo-first-order approximations can quantify steric vs. electronic contributions .

Q. What computational methods can predict the electronic properties of 2,3,4,6-Tetramethylbenzonitrile, and how do they correlate with experimental data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (e.g., λ in acetonitrile).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. Validate with partition coefficient (logP) measurements via shake-flask methods .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) of 2,3,4,6-Tetramethylbenzonitrile across different studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Conduct:

- DSC/TGA : To identify melting point variations due to crystallinity.

- XRD : Compare diffraction patterns with literature data.

- Multi-Lab Validation : Collaborate with independent labs using standardized protocols. Cross-reference purity data (e.g., elemental analysis, HRMS) to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.